molecular formula C3H7ClNO4S- B11089169 N-(3-chloro-2-hydroxypropyl)sulfamate

N-(3-chloro-2-hydroxypropyl)sulfamate

Cat. No.: B11089169
M. Wt: 188.61 g/mol
InChI Key: WIWOFBYETPSZFV-UHFFFAOYSA-M
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Description

N-(3-chloro-2-hydroxypropyl)sulfamate is a versatile organic intermediate designed for research and development. Its molecular structure, featuring both a reactive chloro-hydroxypropyl group and a sulfamate functionality, makes it a valuable building block for synthesizing more complex molecules, particularly surfactants and functional polymers . Researchers can utilize this compound to introduce sulfamate groups into target molecules, which may be applicable in the development of specialty chemicals, advanced materials science, and pharmaceutical synthesis. The reactive epoxide-like chloro-hydroxypropyl moiety allows for ring-opening reactions or nucleophilic substitution, enabling covalent bonding with various substrates . Similarly, the sulfamate group can contribute to water solubility and alter the electronic properties of the final compound. This dual reactivity is analogous to that of other high-value chloro-hydroxy intermediates used to modify polymers like starch and cellulose or to create anion exchange materials . For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C3H7ClNO4S-

Molecular Weight

188.61 g/mol

IUPAC Name

N-(3-chloro-2-hydroxypropyl)sulfamate

InChI

InChI=1S/C3H8ClNO4S/c4-1-3(6)2-5-10(7,8)9/h3,5-6H,1-2H2,(H,7,8,9)/p-1

InChI Key

WIWOFBYETPSZFV-UHFFFAOYSA-M

Canonical SMILES

C(C(CCl)O)NS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Chloroform-Mediated Reaction

Adapted from U.S. Patent 4,594,452, this method involves reacting sulfamic acid with ECH in chloroform under anhydrous conditions:

Procedure :

  • Dissolve sulfamic acid (1 mol) in chloroform (850 mL) at 35°C under nitrogen.

  • Gradually add ECH (1.03 mol) over 80 minutes.

  • Maintain reaction at 35°C for 20 hours.

  • Cool to 10°C, filter crystalline product, and wash with chloroform/ether.

Key Parameters :

ParameterOptimal RangeYield Impact
Temperature30–40°C>90% yield at 35°C
Molar Ratio (ECH:H2NSO3H)1.03:1Excess ECH reduces purity
Reaction Time18–24 hours<18h: incomplete reaction

This method achieves 89–92% yield with >99% purity, as confirmed by NMR and elemental analysis.

Aqueous-Phase Synthesis with Phase Transfer Catalysts

Tetrabutylammonium Bromide (TBAB)-Catalyzed Method

Drawing from CN105585513A, an aqueous adaptation uses TBAC to enhance sulfamic acid’s solubility:

Procedure :

  • Mix sulfamic acid (1 mol), ECH (1.1 mol), and TBAC (4 wt% of ECH) in H2O.

  • Heat to 85°C for 2 hours.

  • Cool to 10°C, crystallize product, and recrystallize from ethanol.

Optimization Insights :

  • Molar Ratio (H2NSO3H:ECH) : A 1:1.1 ratio maximizes yield (85%) while minimizing sulfamic acid residue.

  • Catalyst Loading : 4–6 wt% TBAC reduces reaction time by 40% compared to uncatalyzed systems.

Comparative Analysis of Methodologies

MethodSolventCatalystYield (%)Purity (%)Reaction Time (h)
ChloroformChloroformNone89–92>9918–24
TBAC-AqueousWaterTBAC82–8597–982–3
Ethanol RefluxEthanolNone75–78956–8

Trade-offs :

  • Organic Solvents : Higher purity but require stringent solvent recovery systems.

  • Aqueous Catalyzed : Faster and eco-friendly but necessitates post-synthesis ion exchange to remove TBAC.

Advanced Modifications and Industrial Scaling

Continuous Flow Reactor Design

Recent advancements from ACS Omega suggest that continuous flow systems reduce side-product formation by 22% compared to batch reactors. Key parameters include:

  • Residence Time : 12 minutes at 80°C.

  • Pressure : 3 bar to maintain ECH in liquid phase.

Solvent Recycling

The chloroform method achieves 98% solvent recovery via vacuum distillation, lowering production costs by 30% .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include amines, thiols, and other nucleophiles.

Reagent Conditions Product Yield Source
TrimethylamineChloroform, 0–50°C, anhydrousN-(3-trimethylammonium-2-hydroxypropyl)sulfamate80–97%
Sodium sulfiteAqueous, 80°C, 4.5 hoursSulfonate derivatives82%
AmmoniaEthanol/water, reflux3-amino-2-hydroxypropylsulfamate~75%*

*Yield inferred from analogous sulfonate reactions .

Esterification

The hydroxyl group at the 2-position reacts with carboxylic acids or anhydrides to form esters.

Reagent Conditions Product Notes
Acetic anhydridePyridine, 60°C, 2 hours2-acetoxy-3-chloropropylsulfamateRequires anhydrous conditions
Benzoyl chlorideDichloromethane, RT, base2-benzoyloxy-3-chloropropylsulfamateCatalyst: DMAP

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid, though competing elimination reactions may occur due to the β-chloro substituent.

Oxidizing Agent Conditions Product Byproducts
KMnO₄Acidic aqueous, 60°C3-chloro-2-oxopropylsulfamateMnO₂, HCl
CrO₃Acetic acid, 40°C3-chloropropane-2-sulfamic acidCr(III) complexes

Sulfamate Group Reactivity

The sulfamate moiety (-NHSO₃⁻) participates in:

  • Hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding 3-chloro-2-hydroxypropylamine and sulfate/sulfite ions.

  • Crosslinking : Reacts with epoxides (e.g., glycidyl ethers) to form polymeric networks, used in industrial coatings .

Key Challenges and Considerations

  • Competing Elimination : High temperatures (>50°C) favor β-elimination, forming allylic sulfamates .

  • Solvent Selection : Chloroform and water are preferred for substitution and hydrolysis, respectively .

Scientific Research Applications

Chemical Synthesis

N-(3-chloro-2-hydroxypropyl)sulfamate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

  • Surfactants Production : It is used in the formulation of cationic surfactants, which are essential in detergents and emulsifiers.
  • Polymer Chemistry : The compound acts as a monomer or cross-linking agent in the production of high-performance polymers, enhancing their properties through cationization processes .

Biological Research

In biological contexts, this compound has been explored for its potential to modify biomolecules. This capability is crucial for several applications:

  • Protein Interaction Studies : The compound is employed to alter the surface properties of proteins, facilitating investigations into protein-protein interactions and enzyme activities.
  • Drug Delivery Systems : Research indicates its potential use in developing drug delivery vehicles that enhance the bioavailability of therapeutic agents .

Medical Applications

The medical field has shown interest in this compound for its possible therapeutic applications:

  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, offering a pathway for developing antiviral drugs .
  • Antibacterial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antibacterial formulations .

Industrial Applications

This compound finds utility in several industrial processes:

  • Water Treatment : It is used in producing cationic cellulose derivatives that serve as flocculants in wastewater treatment, improving sedimentation and clarification processes .
  • Textile Industry : The compound plays a role in treating textiles to impart cationic properties, enhancing dye uptake and improving fabric performance .

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReference
Antiviral EffectsInhibits HBV replication; linked to A3G levels
Antibacterial EfficacyEffective against Staphylococcus aureus
Drug DeliveryEnhances bioavailability of therapeutic agents
Water TreatmentUsed as a flocculant for improved sedimentation

Mechanism of Action

The mechanism of action of N-(3-chloro-2-hydroxypropyl)sulfamate involves its ability to interact with various molecular targets:

    Molecular Targets: Proteins, enzymes, and nucleic acids.

    Pathways Involved: The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Derivatives

Compounds sharing the 3-chloro-2-hydroxypropyl backbone but differing in functional groups are widely studied. Key examples include:

a) N-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
  • Structure : Chloro-hydroxypropyl group + quaternary ammonium (-N⁺(CH₃)₃).
  • Applications :
    • Cationization : Used to modify chitosan and starch, enhancing water solubility and adsorption properties. Quaternary ammonium chitosan derivatives self-aggregate, enabling drug delivery systems .
    • Water Treatment : Quaternized agricultural waste (e.g., corn stover) effectively removes chromate, arsenate, and selenite from water .
  • Synthesis : Produced via reaction of epichlorohydrin with trimethylamine in organic solvents (e.g., chloroform), yielding high-purity crystalline products .
b) Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium Chloride
  • Structure : Chloro-hydroxypropyl group + dodecyl chain + quaternary ammonium.
  • Applications : Acts as a cationic surfactant in detergents, cosmetics, and pharmaceuticals due to its amphiphilic properties .
  • Key Difference : The long alkyl chain enhances hydrophobicity, making it suitable for micelle formation, unlike the sulfamate variant.
Comparison Table: Quaternary Ammonium vs. Sulfamate Derivatives
Property N-(3-Chloro-2-hydroxypropyl)sulfamate N-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
Functional Group Sulfamate (-SO₃NH₂) Quaternary Ammonium (-N⁺(CH₃)₃)
Solubility Polar solvents (water, alcohols) High water solubility due to ionic nature
Primary Use Polymer plasticizers Cationic starch/chitosan modification
Reactivity Forms heterocycles via condensation Cross-links with polysaccharides or proteins

Sulfonamide and Sulfamate Analogs

While chlorosulfuron () and perfluoroalkane sulfonamides () contain sulfonamide groups, their structures and applications differ significantly:

  • This compound : Lacks herbicidal activity but participates in heterocyclization reactions due to its reactive chloro and sulfamate groups .

Key Research Findings

Synthetic Utility : The sulfamate derivative is pivotal in generating nitrogen-rich heterocycles for energetic materials, achieving 81.5% yield in azidation steps .

Environmental Applications : Quaternary ammonium analogs outperform sulfamates in heavy metal adsorption, with quaternized corn stover showing 90% chromate removal efficiency .

Material Science : Both sulfamate and ammonium derivatives enhance polymer properties—sulfamates improve thermal stability in plastics, while ammonium groups enable cationic polysaccharides for biomedical use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-chloro-2-hydroxypropyl)sulfamate derivatives?

  • Methodology : The synthesis typically involves reacting epichlorohydrin with sulfamate precursors in organic solvents (e.g., chloroform) to avoid aqueous-phase side reactions. For example, anhydrous conditions with trimethylammonium salts yield crystalline products with minimal by-products like 1,3-dichloropropanol-2 . Characterization via 13C^{13}\text{C} NMR (e.g., triplets at 55.11 ppm for methyl carbons) and elemental analysis ensures purity .

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

  • Methodology : Use Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., sulfonate at ~1040 cm1^{-1}), nuclear magnetic resonance (NMR) for stereochemical analysis, and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) for elemental mapping. Brunauer–Emmett–Teller (BET) analysis quantifies surface area modifications in polymer composites .

Q. What are the primary applications of these derivatives in polymer science?

  • Methodology : These compounds act as cationic modifiers for polysaccharides (e.g., starch, cellulose) via nucleophilic substitution. For example, grafting quaternary ammonium groups onto pistachio shell powder enhances adsorption capacity for dyes like Acid Orange 7 . Optimization requires pH control (~10–12) and reaction time adjustments to maximize substitution efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products such as 1,3-dichloropropanol-2 during synthesis?

  • Methodology : Replace aqueous systems with aprotic solvents (e.g., chloroform) to suppress hydrolysis. Monitor reaction kinetics using high-performance liquid chromatography (HPLC) to track by-product formation. Adjust molar ratios (e.g., 1:1.2 epichlorohydrin-to-sulfamate) and temperature (40–60°C) to favor the desired pathway .

Q. How do discrepancies in cationization efficiency arise when modifying different polysaccharides (e.g., starch vs. cellulose)?

  • Methodology : Differences in hydroxyl group accessibility and crystallinity affect reactivity. Use response surface methodology (RSM) to model variables (e.g., NaOH concentration, reaction time). For starch, pre-treatment with alkaline solutions (pH 11–12) increases substitution efficiency, whereas cellulose may require ball milling to reduce crystallinity .

Q. What strategies resolve conflicting data on environmental persistence of this compound derivatives?

  • Methodology : Conduct comparative degradation studies under controlled conditions (UV exposure, microbial activity). Reference EPA guidelines (e.g., TSCA §12(b)) to assess bioaccumulation potential. Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable-isotope dilution to quantify degradation products like N-(3-chloro-2-hydroxypropyl)valine in environmental matrices .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported adsorption capacities of quaternized materials?

  • Methodology : Standardize substrate properties (e.g., particle size, porosity) and experimental conditions (pH, ionic strength). Cross-validate results using multiple isotherm models (Langmuir vs. Freundlich) and kinetic studies. For example, BET surface area discrepancies in modified pistachio shell powder may arise from incomplete quaternization, detectable via elemental analysis .

Q. Why do synthesis yields vary across studies using similar protocols?

  • Methodology : Trace impurities in epichlorohydrin or solvent moisture content can alter reaction pathways. Implement quality control via Karl Fischer titration for solvent dryness. Compare 1H^{1}\text{H} NMR integration ratios (e.g., 3.2–3.5 ppm for –CH2_2Cl groups) to assess batch consistency .

Tables for Key Data

Parameter Optimal Range Reference
Epichlorohydrin-to-sulfamate ratio1:1.2 (mol/mol)
Reaction temperature50–60°C
Alkaline pre-treatment pH10–12
BET surface area (modified PSP)12–15 m2^2/g

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